3-(5-Chlorothiophene-2-carboxamido)benzoic acid

Description

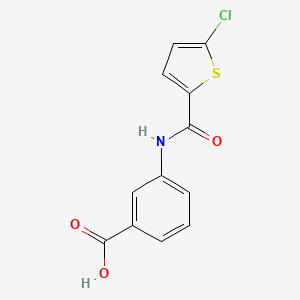

Structure

3D Structure

Properties

IUPAC Name |

3-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3S/c13-10-5-4-9(18-10)11(15)14-8-3-1-2-7(6-8)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRRHFQEXVYJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization

Established Routes for the Preparation of 3-(5-Chlorothiophene-2-carboxamido)benzoic acid

The conventional synthesis of the target compound is centered on a robust amidation reaction between an activated thiophene (B33073) derivative and an aminobenzoic acid. This pathway is well-defined, involving the preparation of precursors, the coupling reaction itself, and subsequent purification of the final product.

Synthesis of Key Precursors: 5-Chlorothiophene-2-carbonyl Chloride and Substituted Aminobenzoic Acids

5-Chlorothiophene-2-carbonyl Chloride is a reactive acyl chloride not commonly found in nature. guidechem.com It is typically synthesized from its corresponding carboxylic acid. A prevalent method involves the chlorination of 5-chlorothiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.comgoogle.com One patented method specifies the use of 5-chloro-2-thiophenecarboxylic acid as the raw material with thionyl chloride as the chlorinating agent in a nonpolar solvent such as carbon tetrachloride. google.com The process involves adding the acid to the thionyl chloride solution at low temperatures (below 0 °C) under an inert atmosphere, followed by a period of reflux and purification via reduced pressure distillation. google.com

Another route starts from 2-chlorothiophene, which is heated with oxalyl chloride in the presence of sulfolane (B150427) to produce 5-chlorothiophene-2-carbonyl chloride with a reported yield of 71%. google.com These methods highlight the conversion of a carboxylic acid or a substituted thiophene into a more reactive acyl chloride, ready for amidation.

| Starting Material | Reagents | Conditions | Reported Yield | Reference |

| 5-chloro-2-thiophenecarboxylic acid | Thionyl chloride, Carbon tetrachloride | Inert atmosphere, <0°C addition, reflux 1-3h | High | google.com |

| 2-chlorothiophene | Oxalyl chloride, Sulfolane | Closed vessel, 180°C, 1h 40min | 71% | google.com |

| 2-acetyl-5-chlorothiophene | Disulfur dichloride, Sulfuryl chloride | Room temp, then 132°C for 15h | 80% | chemicalbook.com |

Substituted Aminobenzoic Acids , specifically 3-aminobenzoic acid, are the other key precursor. These are important industrial intermediates used in the synthesis of fine chemicals like pharmaceuticals and dyes. mdpi.com Traditional synthesis often involves the reduction of the corresponding nitrobenzoic acid. google.com More recent research has focused on developing greener and more efficient synthetic pathways. A notable example is a "one-pot" oxo-reduction process that synthesizes 3-aminobenzoic acid from 3-nitrobenzaldehyde. mdpi.com This method is catalyzed by carbonaceous bio-based materials in subcritical water, avoiding the use of expensive, toxic, or hazardous reagents. mdpi.com Under optimized conditions (300°C and 90 bar), a 59% yield of 3-aminobenzoic acid can be achieved. mdpi.com General methods for synthesizing various aminobenzoic acid derivatives often involve the reaction of a halo-substituted benzoic acid with an ammonia (B1221849) source or the reduction of a nitro group. nih.govgoogle.com

Amidation Coupling Strategies and Mechanistic Considerations

The core of the synthesis is the formation of the amide bond between 5-Chlorothiophene-2-carbonyl chloride and 3-aminobenzoic acid. This reaction is a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of the acyl chloride. fishersci.co.uk

The reaction is typically exothermic and proceeds rapidly at room temperature in the presence of a base. fishersci.co.uk The base, which can be an organic base like pyridine (B92270) or triethylamine (B128534) or an inorganic base like sodium carbonate, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. googleapis.comgoogleapis.comgoogle.com The choice of solvent is also crucial, with options including pyridine, acetone, toluene, water, dichloromethane (B109758), or mixtures thereof. googleapis.comgoogleapis.com

Mechanism:

The lone pair of electrons on the nitrogen atom of the 3-aminobenzoic acid's amino group performs a nucleophilic attack on the carbonyl carbon of 5-chlorothiophene-2-carbonyl chloride.

This forms a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

The base present in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the final amide product, this compound, and the salt of the base.

An alternative one-pot strategy has been developed for similar couplings, which avoids the isolation of the acyl chloride. In this approach, 5-chlorothiophene-2-carboxylic acid is first reacted with a sulfonylating agent to produce a sulfonyl ester intermediate in situ. googleapis.com This activated intermediate is then directly condensed with the amine to form the amide bond. googleapis.com

| Coupling Partners | Base | Solvent System | Temperature | Reference |

| Amine Salt + Acyl Chloride | Sodium Carbonate | Acetone / Toluene / Water | 0-5°C then 45-50°C | googleapis.com |

| Amine + Acyl Chloride | Pyridine | Pyridine | 0°C to Room Temp | googleapis.comgoogle.com |

| Carboxylic Acid + Amine | 1-Methylimidazole (as base for activation) | Dichloromethane | -5°C to Room Temp | googleapis.com |

Purification Techniques and Isolation Procedures

After the coupling reaction is complete, the target compound must be isolated and purified. Standard laboratory and industrial techniques are employed to obtain high-purity this compound. The crude product often precipitates from the reaction mixture upon completion or after the addition of an anti-solvent like water. googleapis.comgoogleapis.com

The isolation and purification process typically involves the following steps:

Filtration : The solid product is separated from the reaction solvent by filtration. googleapis.com

Washing : The filter cake is washed with appropriate solvents, such as water or dichloromethane, to remove residual reactants, byproducts, and the base salt. googleapis.com

Slurrying : The wet cake may be slurred in a solvent like water, often at an elevated temperature, to further dissolve impurities. googleapis.com

Recrystallization : This is a key step for achieving high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., methanol/dichloromethane or acetic acid) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. googleapis.comgoogleapis.com

Drying : The final purified product is dried under vacuum at an elevated temperature to remove all traces of solvent. googleapis.com

For exceptionally high purity, chromatographic techniques such as flash chromatography may be employed, although this is more common at the lab scale than in large-scale industrial production. googleapis.com

Development of Novel or Improved Synthetic Pathways

Continuous efforts in chemical synthesis are aimed at developing more efficient, cost-effective, and environmentally friendly processes. Research into the synthesis of this compound and related compounds focuses on the application of green chemistry principles and the use of advanced catalytic systems.

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com Several opportunities exist to apply these principles to the synthesis of the target compound.

Greener Solvents : A significant advancement is the use of water as a reaction medium for the synthesis of thiophene derivatives. unito.it Palladium-catalyzed C-H arylation of thiophenes has been successfully performed in water, including low-purity industrial wastewater, which reduces reliance on volatile organic solvents. unito.it Similarly, the synthesis of 3-aminobenzoic acid in subcritical water represents a sustainable approach. mdpi.com

Atom Economy : One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, improves efficiency and reduces waste. google.com The conversion of 5-chlorothiophene-2-carboxylic acid to the final amide via a sulfonyl ester intermediate in a single pot is an example of this approach. googleapis.com

Renewable Feedstocks and Safer Reagents : The use of bio-based carbon catalysts for the synthesis of 3-aminobenzoic acid is an example of employing more sustainable materials. mdpi.com Methods for synthesizing halogenated thiophenes have been developed that use simple, non-toxic inorganic reagents and ethanol (B145695) as an environmentally benign solvent. nih.gov

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy requirements, higher selectivity, and reduced waste.

For precursor synthesis, a catalytic liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040) has been developed as a potentially more cost-effective route to thiophene-2-carboxylic acid, a direct precursor to the required acyl chloride. acs.org Furthermore, palladium-catalyzed direct C-H arylation reactions provide a highly efficient and atom-economical method for creating C-C bonds in thiophene-containing molecules. unito.itorganic-chemistry.org

In amide bond formation, the most significant catalytic improvement is the direct coupling of a carboxylic acid and an amine, which avoids the pre-activation step to an acyl chloride and the associated waste (e.g., from thionyl chloride). ucl.ac.uk Boronic acids are among the most commonly reported catalysts for direct amidation. ucl.ac.ukcore.ac.uk These catalysts facilitate the dehydration of the carboxylic acid and amine, typically under conditions where water is removed azeotropically to drive the reaction to completion. ucl.ac.uk While the acyl chloride method is effective, the development of a direct catalytic amidation for the synthesis of this compound would represent a significant advancement in efficiency and sustainability.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the presence and nature of a base.

For the reaction of 5-chlorothiophene-2-carbonyl chloride with 3-aminobenzoic acid, a variety of solvents could be employed, including aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The choice of solvent can influence the solubility of the reactants and the reaction rate. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation. Common bases include tertiary amines such as triethylamine or diisopropylethylamine (DIPEA). The selection of the base and its stoichiometry are critical to prevent side reactions and to drive the reaction to completion.

Temperature control is another important factor. While the reaction of an acyl chloride with an amine is often exothermic and can proceed at room temperature, cooling the reaction mixture, particularly during the addition of the acyl chloride, can help to control the reaction rate and minimize the formation of impurities. Subsequent warming to room temperature or gentle heating may be required to ensure the reaction goes to completion.

Yield enhancement strategies often focus on the purity of the starting materials and the efficient removal of byproducts. The use of highly pure 5-chlorothiophene-2-carbonyl chloride is essential, as impurities in this starting material can lead to the formation of undesired side products that are difficult to separate from the final product. After the reaction is complete, a straightforward workup procedure, typically involving washing with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials, followed by crystallization, is employed to isolate and purify the this compound.

The table below outlines a hypothetical optimization study for the synthesis of this compound, illustrating how different reaction parameters could be varied to improve the yield.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 0 to RT | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 0 to RT | 4 | 82 |

| 3 | Dichloromethane | Pyridine | 0 to RT | 6 | 88 |

| 4 | Dichloromethane | Triethylamine | RT | 4 | 80 |

| 5 | Acetonitrile | DIPEA | 0 to 50 | 2 | 92 |

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several important considerations. The primary goal is to develop a process that is safe, cost-effective, robust, and environmentally friendly.

One of the main challenges in scaling up the synthesis of the key intermediate, 5-chlorothiophene-2-carbonyl chloride, is the use of hazardous reagents like thionyl chloride. Handling large quantities of such corrosive and toxic substances requires specialized equipment and stringent safety protocols. The process for preparing the acyl chloride often involves heating, which can lead to the evolution of acidic gases that need to be scrubbed.

For the amide formation step, the choice of solvent becomes critical on a large scale. Solvents are selected based on their reaction performance, cost, safety (e.g., flash point), and ease of recovery and recycling. A one-pot synthesis, where the formation of the acyl chloride and its subsequent reaction with the amine are performed in the same reactor without isolation of the intermediate, can be highly advantageous for large-scale production as it reduces processing steps and waste generation.

The purification of the final product on a large scale is typically achieved through crystallization rather than chromatography, which is generally not economically viable for bulk manufacturing. The development of a robust crystallization process is therefore essential to ensure high purity and consistent physical properties of the final product. This involves a careful selection of the crystallization solvent system and optimization of parameters such as cooling rate and agitation.

Finally, waste management is a significant consideration in scalable synthesis. The process should be designed to minimize the generation of waste streams, and any waste that is produced must be treated and disposed of in an environmentally responsible manner. This includes the neutralization and disposal of acidic and basic aqueous waste streams and the recovery or incineration of organic solvents.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization Methodologies

A suite of spectroscopic methods has been employed to elucidate the molecular structure of 3-(5-Chlorothiophene-2-carboxamido)benzoic acid. Each technique offers unique information, and together they provide a detailed structural portrait of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzene (B151609) and thiophene (B33073) rings, as well as the amide and carboxylic acid protons.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10-13 ppm, due to the acidic nature of the proton.

Amide Proton (-NH-): A singlet or a broad signal, depending on the solvent and concentration, is expected in the region of 8-10 ppm.

Benzoic Acid Ring Protons: The protons on the substituted benzene ring will appear in the aromatic region (7-8.5 ppm). The substitution pattern will lead to a complex splitting pattern.

Thiophene Ring Protons: The two protons on the chlorothiophene ring are expected to appear as doublets in the aromatic region, with their chemical shifts influenced by the chlorine atom and the carboxamide group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbonyl Carbons (-C=O): Two distinct signals for the carboxylic acid and amide carbonyl carbons are expected in the highly deshielded region of 160-175 ppm.

Aromatic Carbons: The carbon atoms of the benzene and thiophene rings will resonate in the 110-150 ppm range. The carbons attached to the chlorine, sulfur, and nitrogen atoms will show characteristic shifts.

A summary of the predicted chemical shifts is presented in the table below.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 175 |

| Amide (-NHCO-) | 8.0 - 10.0 (singlet) | 160 - 170 |

| Benzoic Acid Ring (C-H) | 7.0 - 8.5 (multiplets) | 120 - 140 |

| Thiophene Ring (C-H) | 7.0 - 7.5 (doublets) | 125 - 145 |

| Benzoic Acid Ring (C-COOH) | - | 130 - 135 |

| Benzoic Acid Ring (C-NH) | - | 135 - 140 |

| Thiophene Ring (C-CO) | - | 135 - 140 |

| Thiophene Ring (C-Cl) | - | 130 - 135 |

| Thiophene Ring (C-S) | - | 125 - 130 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be utilized.

The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the molecule (C₁₂H₈ClNO₃S). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecule under mass spectrometry would likely proceed through several key pathways:

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the amide bond, leading to two primary fragment ions: the 5-chlorothiophene-2-carbonyl cation and the 3-aminobenzoic acid radical cation.

Decarboxylation: Loss of the carboxylic acid group (-COOH) as a neutral molecule (CO₂) from the molecular ion or fragment ions is another expected fragmentation pathway.

Loss of CO: Subsequent loss of a carbonyl group (CO) from the acylium ion fragments is also anticipated.

The predicted major fragmentation patterns are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 281/283 | [C₁₂H₈ClNO₃S]⁺ | Molecular Ion |

| 264/266 | [C₁₂H₇ClNO₂S]⁺ | Loss of OH |

| 236/238 | [C₁₂H₈ClNO₂S]⁺ | Loss of COOH |

| 145/147 | [C₅H₂ClOS]⁺ | Cleavage of amide bond (Thiophene fragment) |

| 136 | [C₇H₆NO₂]⁺ | Cleavage of amide bond (Benzoic acid fragment) |

| 117/119 | [C₄H₂ClS]⁺ | Loss of CO from thiophene fragment |

| 92 | [C₆H₆N]⁺ | Decarboxylation of benzoic acid fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound are expected to exhibit characteristic bands for the carboxylic acid, amide, and aromatic thiophene and benzene moieties.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amide is anticipated.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹.

Amide II Band: A band in the region of 1510-1550 cm⁻¹, resulting from N-H bending and C-N stretching vibrations, is characteristic of secondary amides.

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region will be present due to the C=C stretching vibrations within the benzene and thiophene rings.

C-N Stretch: The C-N stretching vibration of the amide is expected in the 1200-1300 cm⁻¹ range.

C-O Stretch: The C-O stretching of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.

C-S Stretch: The thiophene ring C-S stretching vibration is expected to produce weak to moderate bands in the 600-800 cm⁻¹ region. iosrjournals.org

C-Cl Stretch: A strong band corresponding to the C-Cl stretching vibration on the thiophene ring is expected in the 600-800 cm⁻¹ range.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Amide | 3300 - 3500 | Moderate, Sharp |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Moderate |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Moderate, Sharp |

| C-N Stretch | Amide | 1200 - 1300 | Moderate |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| C-S Stretch | Thiophene | 600 - 800 | Weak to Moderate |

| C-Cl Stretch | Chloro-thiophene | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups.

The benzoic acid and chlorothiophene moieties are both significant chromophores. The presence of the amide linker connecting these two systems can influence the electronic structure and the resulting UV-Vis spectrum.

π → π Transitions:* Intense absorption bands are expected in the UV region, likely below 350 nm, arising from π → π* transitions within the delocalized electron systems of the benzene and thiophene rings.

n → π Transitions:* Weaker absorption bands, possibly appearing as shoulders on the more intense π → π* bands, may be observed at longer wavelengths. These transitions originate from the non-bonding electrons on the oxygen atoms of the carbonyl groups and the nitrogen of the amide group.

Based on related structures, it is anticipated that the primary absorption maxima will occur in the range of 250-350 nm. The exact positions and intensities of these bands would be sensitive to the solvent polarity.

Solid-State Structural Investigations via X-ray Crystallography

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray crystallography offers the most definitive and high-resolution data on the solid-state conformation and intermolecular interactions. At present, there are no published crystal structures for this compound in the searched scientific literature. Therefore, this section will outline the general methodologies that would be applied for such an investigation.

Crystal Growth Techniques and Crystallographic Parameters

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, several techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a wealth of structural information is generated, which is typically presented in a table of crystallographic parameters.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and unit cell volume. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Torsion Angles | These angles describe the conformation of the molecule, for example, the twist between the benzene and thiophene rings. |

| Hydrogen Bonding Interactions | Details of intermolecular hydrogen bonds, which are crucial for understanding the crystal packing. |

A crystallographic study would definitively determine the planarity of the molecule and the orientation of the benzoic acid and chlorothiophene rings relative to each other, which is governed by the torsion angles around the amide bond. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, which dictate how the molecules pack in the solid state.

Analysis of Molecular Conformation and Intermolecular Interactions

Intermolecular interactions are crucial in defining the solid-state architecture of this compound. Hydrogen bonding and π-stacking are the predominant forces at play.

Hydrogen Bonding: The carboxylic acid group of the benzoic acid moiety and the amide linker are primary sites for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). Similarly, the amide group has a donor (N-H) and an acceptor (C=O) site. These interactions lead to the formation of predictable patterns, such as the common carboxylic acid dimer synthon.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.5 - 2.8 |

| Hydrogen Bond | N-H (Amide) | O=C (Amide/Carboxylic Acid) | 2.8 - 3.1 |

| π-Stacking | Chlorothiophene Ring | Benzoic Acid Ring | 3.3 - 3.8 |

| π-Stacking | Chlorothiophene Ring | Chlorothiophene Ring | 3.3 - 3.8 |

| π-Stacking | Benzoic Acid Ring | Benzoic Acid Ring | 3.3 - 3.8 |

Supramolecular Assembly and Packing Motifs

The interplay of the aforementioned intermolecular interactions results in the formation of a well-defined three-dimensional supramolecular assembly in the crystalline state. The specific arrangement of molecules, or packing motif, is a consequence of the energetic favorability of maximizing attractive forces while minimizing repulsive ones.

Based on the functional groups present, it is probable that the supramolecular structure is dominated by hydrogen-bonded networks. For instance, the carboxylic acid groups are likely to form dimeric structures, which then further assemble into chains or sheets through amide-based hydrogen bonds. These extended structures are then stacked together, stabilized by π-stacking interactions between the aromatic rings, leading to a dense and stable crystal lattice.

Solution-State Conformational Dynamics and Isomerism

In solution, this compound exhibits greater conformational flexibility compared to its solid state. The primary source of this dynamic behavior is the rotation around the single bonds of the amide linkage (C-N bond) and the bonds connecting the rings to the amide group.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic properties and predicting the reactivity of 3-(5-Chlorothiophene-2-carboxamido)benzoic acid. These in silico methods allow for a detailed analysis of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. In a typical study of this compound, the geometry of the molecule would first be optimized to find its most stable, lowest-energy conformation. This is achieved using a specific functional and basis set.

A common choice for organic molecules of this type is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing a good balance between accuracy and computational cost. For the basis set, 6-311G+(d,p) or a similar Pople-style basis set is often employed. The inclusion of diffuse functions (+) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing bond shapes and electron distribution.

The selection of the computational level is critical, as different functionals can yield varying results. For instance, in studies predicting the pKa of substituted benzoic acids, functionals like CAM-B3LYP, PBE1PBE, and B3PW91 have been shown to provide satisfactory predictions, while others like WB97XD may be less reliable for this specific task. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For thiophene-2-carboxamide derivatives, HOMO-LUMO energy gaps are often calculated to predict their relative stability and reactivity. nih.govchemijournal.com For this compound, the analysis would reveal how the chlorothiophene and benzoic acid moieties influence the electronic frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical, representative values for FMO analysis based on similar compounds. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Representative Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical reactivity and stability |

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be centered on the oxygen atoms of the carboxyl and amide groups.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the amide N-H.

Green regions: Represent areas of neutral or near-zero potential.

The EPS map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms.

The acidity of the carboxylic acid group is one of the most important chemical properties of this compound. The acid dissociation constant (pKa) can be predicted with a high degree of accuracy using computational methods. researchgate.net DFT calculations are used to determine the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. nih.gov

The prediction involves calculating the free energies of both the protonated acid (RCOOH) and its conjugate base (RCOO⁻) in a solvated state. The Solvation Model based on Density (SMD) is a common and effective continuum solvation model used for this purpose. nih.gov The pKa is then calculated from the free energy of the dissociation reaction. nih.gov

Studies on substituted benzoic acids have shown that electron-withdrawing groups, such as the chloro group on the thiophene (B33073) ring, generally increase acidity (lower the pKa) by stabilizing the resulting carboxylate anion. psu.edupearson.com The position of the substituent is also crucial; for chloro-substituted benzoic acids, the ortho isomer is typically the most acidic. pearson.com Computational models can precisely quantify these electronic effects. psu.edursc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide deep insight into the electronic structure of a single, optimized geometry, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior and conformational landscape over time.

MD simulations rely on a "force field," which is a set of parameters that defines the potential energy of the molecular system. For a novel molecule like this compound, a standard force field (e.g., AMBER, CHARMM, GROMOS) may not have all the necessary parameters for every atom type and bond.

Therefore, a crucial first step is force field parameterization and validation. This involves deriving missing parameters, such as bond lengths, bond angles, dihedral angles, and partial atomic charges, often using high-level quantum mechanical calculations (e.g., DFT). The partial charges are particularly important for describing the electrostatic interactions and can be derived by fitting them to the quantum mechanically calculated electrostatic potential (ESP). Once parameterized, the force field must be validated by ensuring that it can reproduce known experimental data or high-level computational results, such as the stable conformations and their relative energies. This ensures the reliability of the subsequent MD simulations in exploring the molecule's flexibility, folding, and interactions.

Analysis of Conformational Stability and Solvent Effects

No studies were identified that specifically analyze the conformational stability or the effects of different solvents on the structure of this compound. Such studies would typically involve quantum mechanical calculations to determine the most stable three-dimensional arrangements (conformers) of the molecule and how the presence of various solvents might influence their relative energies and populations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There is no available research detailing molecular docking simulations performed with this compound. This includes a lack of information on the following:

Identification of Putative Biological Targets and Binding Sites

No studies have been published that identify potential biological targets or specific binding sites for this compound through computational screening or experimental assays.

Detailed Analysis of Ligand-Receptor Intermolecular Forces

Without identified biological targets and docking studies, there is no data on the specific intermolecular forces (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions) that would govern the binding of this compound to a biological receptor.

Scoring Functions and Binding Affinity Prediction

There are no reported predictions of binding affinity for this compound to any biological target, as no relevant scoring function data from molecular docking simulations are available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

No QSAR or QSPR models have been developed or published that include this compound in their training or test sets.

Development of Predictive Models for Biological or Material Properties

Consequently, there are no predictive models available to estimate the biological activity or material properties of this compound based on its chemical structure.

Identification of Key Structural Descriptors Influencing Activity/Property

Computational chemistry and theoretical investigations play a pivotal role in elucidating the structure-activity relationships (SAR) and structure-property relationships (SPR) of novel chemical entities. For this compound and its analogs, these studies provide critical insights into the electronic and steric factors that govern their biological and chemical behavior. Through methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking, researchers can identify key structural descriptors that influence the desired properties of these molecules.

Theoretical studies, including in-silico target prediction and molecular docking, have been instrumental in understanding the electronic properties and chemical reactivity of thiophene-2-carboxamide derivatives. researchgate.net DFT calculations, for instance, are frequently employed to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. These quantum chemical descriptors are fundamental in predicting a molecule's reactivity, stability, and potential for intermolecular interactions.

A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity. In a study on novel thiophene-2-carboxamide derivatives, DFT calculations revealed that amino-substituted derivatives exhibited a smaller energy gap compared to their methyl-substituted counterparts, suggesting higher reactivity for the former. nih.gov For instance, one study found that a particularly active compound in a series of thiophene 2-carboxamide (B11827560) derivatives had the lowest calculated HOMO and LUMO energy values of -4.89 eV and -3.22 eV, respectively, with an energy gap of 1.66 eV. researchgate.net

Molecular docking simulations provide a virtual model of the interaction between a ligand and a biological target, such as a protein or enzyme. These studies can predict the binding affinity and orientation of the ligand within the active site, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For thiophene carboxamide derivatives, docking studies have revealed that specific substitutions on the thiophene ring and the phenyl ring of the carboxamide moiety can significantly influence binding energy. researchgate.net For example, in one study, a thiophene-2-carboxamide derivative, compound 5b, demonstrated a strong binding energy of -7.59 kcal/mol within the JAK1 pocket, which was consistent with its observed biological activity. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use various molecular descriptors, including steric, electronic, and hydrophobic parameters, to predict the activity of new compounds. For classes of compounds similar to thiophene carboxamides, QSAR models have identified descriptors such as GETAWAY descriptors (related to molecular geometry and atomic positions), radial distribution functions, Burden descriptors, 3D matrix descriptors, and hydrophilic factors as being significant in controlling cytotoxic activity. nih.gov

The following interactive data tables summarize key structural descriptors and their influence on the properties of thiophene-2-carboxamide derivatives, providing a framework for understanding the potential behavior of this compound.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔEH-L) (eV) | Implication for Reactivity |

|---|---|---|---|---|

| Amino derivatives | Higher | Lower | Smaller | Higher Reactivity |

| Methyl derivatives | Lower | Higher | Larger | Lower Reactivity |

| Compound 5b (from study) | -4.89 | -3.22 | 1.66 | High Reactivity/Potency |

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | Enoyl Acyl Carrier Protein Reductase (2NSD) | -6 to -12 | Not Specified |

| Thiophene-2-Carboxamide Derivatives | E. coli gyrase B (6YD9) | Not Specified | Not Specified |

| Thiophene-2-Carboxamide Derivative 5b | JAK1 (4E4L) | -7.59 | Not Specified |

| Descriptor Type | Descriptor Name | Influence on Activity |

|---|---|---|

| GETAWAY Descriptor | HATS6s | Geometric and steric influence |

| Radial Distribution Function | RDF125m | 3D structural information |

| Burden Descriptor | SpMax7_Bh(p) | Topological and electronic properties |

| 3D Matrix Descriptor | SM3_G | Geometric and electronic properties |

| Hydrophilic Factor | Hy | Hydrophilicity/hydrophobicity balance |

Investigation of Molecular Interactions and Biological Mechanisms in Vitro and in Silico Focus

Cellular Level Biochemical Pathway Modulation

The cellular activity of a compound is predicated on its ability to enter cells and interact with intracellular components. Understanding these initial steps is crucial for elucidating its mechanism of action.

Investigation of Cellular Uptake and Subcellular Distribution (e.g., in cancer cell lines, but not clinical trials)

While direct studies on the cellular uptake and subcellular distribution of 3-(5-Chlorothiophene-2-carboxamido)benzoic acid are not extensively detailed in the available literature, insights can be drawn from related thiophene-based compounds. For instance, fluorescent derivatives of structurally similar 5-substituted 2-aminothiophenes have been observed to be readily taken up into the cytoplasm of tumor cells. Notably, these studies indicated no significant accumulation within the nucleus, with a predominant localization in the endoplasmic reticulum. This suggests that the thiophene (B33073) scaffold may facilitate cytoplasmic entry, and that the subsequent biological effects are likely initiated within this cellular compartment. The specific cellular transport mechanisms for this compound, however, remain a subject for further investigation.

Effects on Specific Cellular Pathways or Processes (e.g., glycolysis regulation, apoptosis induction, without mentioning clinical outcomes)

The modulation of cellular pathways is a key indicator of a compound's therapeutic potential. Thiophene carboxamide derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cell lines. For example, related compounds have been found to trigger apoptosis in MCF-7 breast cancer cells. The induction of apoptosis is a desirable characteristic for anti-cancer agents, as it leads to the controlled elimination of malignant cells. Studies on other complex sulfonamide derivatives containing a thiophene moiety have demonstrated that they can inhibit the proliferation of cancer cells by increasing the number of apoptotic cells, as confirmed by cytometric analysis of phosphatidylserine (B164497) translocation and mitochondrial membrane potential.

Anti-proliferative Effects in Model Cell Lines

The anti-proliferative activity of thiophene derivatives has been documented across various cancer cell lines. While specific IC50 values for this compound are not provided in the reviewed literature, the broader class of 2-amino-3-methylcarboxylate thiophenes has demonstrated pronounced anti-proliferative activity. For instance, certain derivatives exhibit mid-nanomolar efficacy against T-lymphoma CEM and Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. This suggests that the thiophene core is a promising scaffold for the development of potent anti-proliferative agents. Other related benzenesulfonamide (B165840) derivatives have also shown significant cytotoxic activity against human colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines.

Table 1: Illustrative Anti-proliferative Activity of Related Thiophene Derivatives

| Cell Line | Compound Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Benzenesulfonylguanidine derivative | 36 |

| HeLa | Benzenesulfonylguanidine derivative | 34 |

| MCF-7 | Benzenesulfonylguanidine derivative | Not specified |

| CEM (T-lymphoma) | 2-amino-3-methylcarboxylate thiophene | Mid-nanomolar range |

| PC-3 (Prostate) | 2-amino-3-methylcarboxylate thiophene | Mid-nanomolar range |

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound through structural modifications.

Impact of Structural Modifications on Molecular Interactions

The biological activity of thiophene carboxamide derivatives is highly sensitive to structural alterations. For instance, in a series of novel thiophene-2-carboxamide derivatives, the nature of the substituent at position-3 was found to significantly influence their antioxidant and antibacterial properties. Compounds bearing an amino group at this position (7a-c) were more potent than those with hydroxyl (3a-c) or methyl (5a-c) groups, which was attributed to the presence of the amino group and the absence of an azo moiety. This highlights the critical role of specific functional groups in mediating molecular interactions.

Identification of Key Pharmacophores or Activity Determinants

Through SAR studies, key pharmacophoric features necessary for the biological activity of thiophene derivatives have been identified. For 2-amino-3-methylcarboxylate thiophenes, an alkyl group at the C-5 position with a chain length of at least six to nine carbon units was found to be crucial for their pronounced anti-proliferative activity and tumor cell selectivity. In another study on 2-(arylthio)benzoic acid FTO inhibitors, the 2-(arylthio)benzoic acid scaffold itself was identified as a new lead structure for FTO inhibition. These findings underscore the importance of specific structural motifs for potent biological activity and provide a basis for the rational design of new and more effective derivatives.

Potential Applications Beyond Biology Materials Science, Catalysis, Analytical Chemistry

Application in Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The structure of 3-(5-Chlorothiophene-2-carboxamido)benzoic acid makes it a promising candidate for the construction of novel supramolecular assemblies.

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a carboxamide group (also a hydrogen bond donor and acceptor) in this compound provides a strong basis for the formation of cocrystals and salts with other molecules. Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, while salts are formed through proton transfer between an acid and a base.

The carboxylic acid group can readily form hydrogen bonds with a variety of functional groups, such as pyridines, amines, and other amides. Similarly, the carboxamide group can participate in hydrogen bonding, often forming characteristic dimer motifs or extended chains. proquest.comrsc.org The formation of cocrystals can be used to modify the physicochemical properties of the parent compound, such as solubility, stability, and bioavailability, which is of particular interest in the pharmaceutical industry.

For instance, co-crystallization of this compound with a series of co-formers containing complementary hydrogen bonding sites could be systematically explored. A hypothetical study might involve the reaction of the target compound with various nitrogen-containing heterocyclic compounds, as illustrated in the table below.

Table 1: Hypothetical Cocrystal Screening of this compound

| Co-former | Method of Preparation | Resulting Form | Potential Hydrogen Bonding Motif |

| Pyridine (B92270) | Slow evaporation | Cocrystal | O-H···N (acid-pyridine) |

| Isonicotinamide | Liquid-assisted grinding | Cocrystal | O-H···N, N-H···O (acid-pyridine, amide-amide) |

| Piperazine | Solution crystallization | Salt | O⁻···H-N⁺ (acid-amine) |

| 4,4'-Bipyridine | Slurry crystallization | Cocrystal | O-H···N (acid-pyridine) |

Beyond simple cocrystal formation, the non-covalent interactions involving this compound could be harnessed to create materials with specific properties. The key non-covalent interactions that could be exploited include:

Hydrogen Bonding: As mentioned, the carboxylic acid and carboxamide groups are strong hydrogen bond donors and acceptors. These interactions can direct the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks. jocpr.com

π-π Stacking: The aromatic rings of the chlorothiophene and benzoic acid moieties can engage in π-π stacking interactions, which can influence the electronic properties of the resulting materials.

Halogen Bonding: The chlorine atom on the thiophene (B33073) ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This is an increasingly utilized tool in crystal engineering to control molecular packing.

By carefully selecting co-formers and crystallization conditions, it may be possible to create materials with tailored properties, such as specific porosities for gas storage, interesting photophysical properties for optical applications, or liquid crystalline behavior.

Roles in Catalysis or Organocatalysis

The functional groups present in this compound suggest its potential utility in the field of catalysis, either as a ligand for metal-based catalysts or as an organocatalyst itself.

The thiophene sulfur atom and the nitrogen and oxygen atoms of the carboxamide group are potential coordination sites for transition metals. Thiophene-based ligands have been employed in a variety of metal-catalyzed reactions, including cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.com The specific geometry and electronic properties of the resulting metal complex would depend on the coordination mode of the ligand and the nature of the metal center.

A hypothetical application could involve the synthesis of a palladium complex of this compound and its evaluation in a Suzuki-Miyaura cross-coupling reaction, as outlined in the table below.

Table 2: Hypothetical Catalytic Activity of a Palladium Complex of this compound in a Suzuki-Miyaura Reaction

| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |

| Pd(OAc)₂ + Ligand | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 85 |

| Pd(OAc)₂ + Ligand | 1-Iodonaphthalene | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane | 92 |

| PdCl₂(PPh₃)₂ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 95 |

The modular nature of the ligand would allow for systematic tuning of its steric and electronic properties by modifying the substituents on the thiophene and benzoic acid rings, potentially leading to highly efficient and selective catalysts.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. The carboxylic acid moiety of this compound could function as a Brønsted acid catalyst. Benzoic acid and its derivatives have been shown to be effective catalysts for various transformations, including Michael additions and ring-opening polymerizations. researchgate.netresearchgate.net

Utility in Advanced Analytical Methodologies

The structural features of this compound also suggest its potential use in the development of advanced analytical methods.

One possible application is in the area of chemical sensors. The molecule could be functionalized and immobilized on a solid support to create a stationary phase for high-performance liquid chromatography (HPLC) or a recognition element in a chemical sensor. The specific non-covalent interactions of the molecule could be exploited for the selective separation or detection of certain analytes.

Another potential avenue is the development of chromophoric or fluorophoric probes. While the parent compound may not have strong intrinsic fluorescence, it could be chemically modified to incorporate a fluorophore. The resulting probe could be used to detect specific ions or molecules through changes in its fluorescence signal upon binding. The binding event would be mediated by the functional groups of the this compound core. The inherent rigidity of the aromatic and heterocyclic rings could be advantageous in designing probes with high quantum yields. Aromatic amides are being investigated for such applications. researchgate.net

Derivatization Reagent in Chromatography

The potential of "this compound" as a derivatization reagent in chromatographic applications has not been documented in scientific research. Derivatization is a technique used in chemical analysis to convert an analyte into a product that has improved chromatographic properties, such as enhanced detection or better separation. sigmaaldrich.com This process often involves reacting the analyte with a derivatizing agent to alter its chemical structure. psu.eduthermofisher.com

For a compound to be an effective derivatization reagent, it typically needs to possess a reactive functional group that can selectively and quantitatively react with the target analyte. While "this compound" contains a carboxylic acid group which could potentially be used for derivatization reactions, no studies have been published that demonstrate its use for this purpose in chromatography. The scientific community has not yet explored or validated its efficacy in improving the separation or detection of analytes in GC, GC-MS, HPLC, or LC-MS applications.

Development of Sensors or Probes

Similarly, there is a lack of scientific literature describing the use of "this compound" in the development of chemical sensors or probes. Chemical sensors are devices that transform chemical information into an analytically useful signal. The design of such sensors often relies on molecules that can selectively interact with a specific analyte and produce a measurable change, such as in fluorescence or electrical conductivity.

While thiophene-based compounds, in general, have been investigated for their electronic and optical properties, making them candidates for sensor development, there are no specific studies that have utilized "this compound" for this application. Research into its potential for detecting specific ions, molecules, or other chemical species is not currently available. Therefore, its role in the advancement of sensor technology is, at present, purely speculative and not supported by empirical evidence.

Future Research Directions and Unaddressed Questions

Exploration of Derivatization for Enhanced or Modified Academic Properties

The core structure of 3-(5-Chlorothiophene-2-carboxamido)benzoic acid presents multiple sites for chemical modification, offering the potential to synthesize a library of derivatives with enhanced or altered academic properties. Future research should systematically explore these derivatization possibilities. For instance, modifications to the benzoic acid and thiophene (B33073) rings could significantly influence the compound's electronic and steric properties.

One potential area of focus is the halogenation of the benzoic acid moiety. The introduction of fluorine atoms at different positions on the benzoic acid ring has been shown to increase the biological activity in similar 2-(arylcarboxamido)benzoic acid derivatives. nih.gov A systematic study of mono- and di-halogenated derivatives could be undertaken to establish a clear structure-activity relationship (SAR).

Furthermore, the amide linker provides another point for modification. The synthesis of analogues with different linker groups could modulate the compound's flexibility and binding capabilities. Simplified synthetic routes for related compounds support the feasibility of such derivatization. nih.gov

The following table outlines potential derivatization strategies and their hypothetical impact on academic properties:

| Modification Site | Proposed Modification | Potential Impact on Academic Properties |

| Benzoic Acid Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Enhanced biological activity |

| Benzoic Acid Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modified solubility and pharmacokinetic profiles |

| Thiophene Ring | Substitution of the chlorine atom with other halogens (F, Br, I) | Altered lipophilicity and target binding affinity |

| Amide Linker | Replacement with a sulfonamide or other bioisosteres | Changes in conformational flexibility and hydrogen bonding capacity |

Integration of Advanced Experimental and Computational Techniques

To gain a deeper understanding of this compound and its derivatives, the integration of advanced experimental and computational techniques is crucial. High-throughput screening methods could be employed to rapidly assess the biological activity of a large library of synthesized derivatives against various targets.

In parallel, computational modeling and molecular docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets. This in silico approach can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the research and development process. The analysis of noncovalent interactions with target proteins can guide the design of more potent analogues. nih.gov

Investigation into Novel Mechanistic Pathways

While the precise mechanisms of action for this compound are yet to be fully elucidated, research into related compounds suggests potential avenues for investigation. For instance, some derivatives of 2-(arylcarboxamido)benzoic acid have shown potent transmission-blocking activity against malaria parasites, possibly through epigenetic mechanisms. nih.gov Future studies could explore whether this compound or its derivatives can inhibit histone demethylases or other chromatin-modifying enzymes.

Investigating the impact of this compound on key cellular signaling pathways is another important research direction. Techniques such as transcriptomics and proteomics could be utilized to identify the molecular targets and pathways that are modulated by the compound, providing a comprehensive understanding of its mechanism of action.

Broadening the Scope of Potential Academic Applications

The structural motifs present in this compound are found in compounds with a wide range of biological activities. While initial studies may focus on a specific application, it is essential to explore the broader potential of this compound and its derivatives in other academic domains.

For example, thiophene-arylamide derivatives have been investigated as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. nih.gov Given the increasing demand for novel therapeutics, screening this compound and its analogues for activity against a panel of clinically relevant pathogens would be a worthwhile endeavor.

Furthermore, the 5-chlorothiophene-2-carboxylic acid scaffold is utilized in the synthesis of various fine chemicals, dyes, and pigments. wiseguyreports.com Research into the potential applications of this compound as an intermediate in the synthesis of novel materials with interesting photophysical or electronic properties could open up new and exciting areas of investigation.

The following table summarizes potential academic applications for future exploration:

| Potential Academic Application | Rationale |

| Antimalarial Agents | Structural similarity to compounds with known transmission-blocking activity. nih.gov |

| Antimycobacterial Agents | The thiophene-arylamide core is a known scaffold for DprE1 inhibitors. nih.gov |

| Agrochemicals | The 5-chlorothiophene-2-carboxylic acid moiety is used in the synthesis of agrochemicals. wiseguyreports.com |

| Materials Science | Potential as a building block for novel organic materials. |

Q & A

Q. How is this compound utilized in materials science (e.g., polymer additives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.